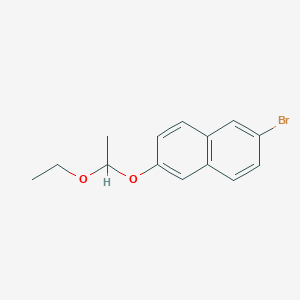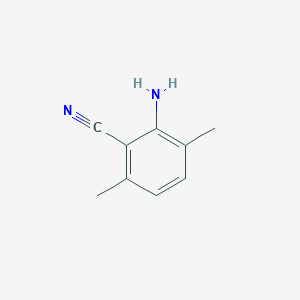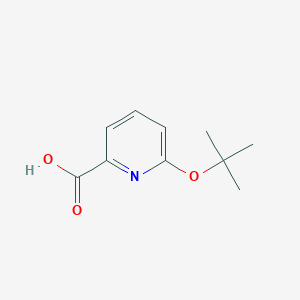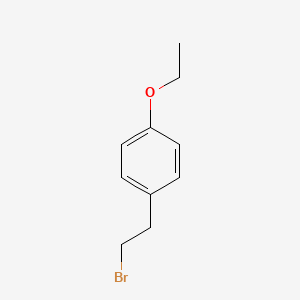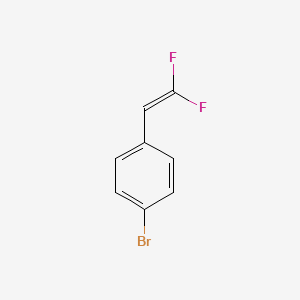![molecular formula C12H12BrNS B1291930 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine CAS No. 937796-02-6](/img/structure/B1291930.png)
1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine is an organic compound that features a bromothiophene moiety attached to a phenyl ring, which is further connected to a methylmethanamine group
Aplicaciones Científicas De Investigación
1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Safety and Hazards
Direcciones Futuras
The future directions for the study and application of “1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. This could include further DFT studies to explore their structural properties and reactivity .
Mecanismo De Acción
Target of Action
It is known that this compound is used in the synthesis of a variety of imine derivatives . Imines are an important class of organic compounds known for their broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic effects .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The compound is involved in the Suzuki cross-coupling reaction, which is a key step in the synthesis of various imine derivatives . This reaction is a crucial part of many biochemical pathways, particularly those involved in the synthesis of biologically and industrially active compounds .
Pharmacokinetics
The compound’s role in the synthesis of various imine derivatives suggests that its bioavailability may be influenced by the properties of these derivatives .
Result of Action
The result of the compound’s action is the formation of a variety of imine derivatives via the Suzuki cross-coupling reaction . These derivatives have a wide range of electron-donating and withdrawing functional groups, indicating that the compound’s action results in significant molecular diversity .
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the Suzuki cross-coupling reaction . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromothiophene and 4-bromophenylmethanamine.
Suzuki Coupling Reaction: The 3-bromothiophene undergoes a Suzuki coupling reaction with 4-bromophenylmethanamine in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted thiophene derivatives.
Comparación Con Compuestos Similares
3-Bromothiophene: A precursor in the synthesis of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine.
4-Bromophenylmethanamine: Another precursor used in the synthesis.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness: this compound is unique due to the presence of both a bromothiophene and a phenylmethanamine moiety, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNS/c1-14-8-9-2-4-10(5-3-9)12-11(13)6-7-15-12/h2-7,14H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQWWPQIUYWZIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C(C=CS2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640460 |
Source


|
| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937796-02-6 |
Source


|
| Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
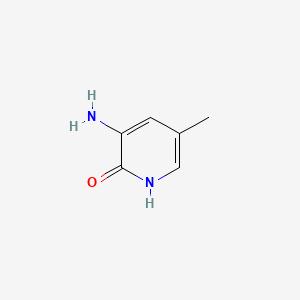
![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)


![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)
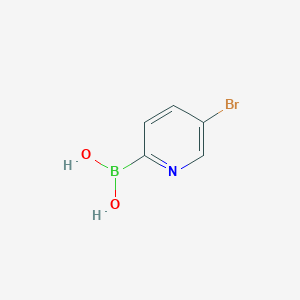
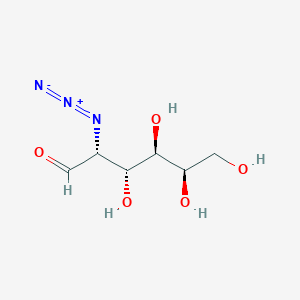
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B1291870.png)
